molecular formula C26H28FN5O4 B2777037 8-(1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carbonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1251703-24-8

8-(1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carbonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2777037
CAS No.: 1251703-24-8
M. Wt: 493.539
InChI Key: KMXHWCMSWYOMHN-UHFFFAOYSA-N
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Description

8-(1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carbonyl)-1,4-dioxa-8-azaspiro[4.5]decane: is a synthetic organic compound with a complex structure. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinoline core, a cyclohexylamino group, and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carbonyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced via nucleophilic substitution reactions using cyclohexylamine.

    Esterification: The carboxylate ester functional group is introduced through esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclohexylamino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an antimicrobial and antiviral agent.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
  • Used in drug discovery and development as a lead compound for new pharmaceuticals.

Industry:

  • Utilized in the synthesis of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of 8-(1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carbonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The cyclohexylamino group can interact with enzymes, inhibiting their activity and affecting various biochemical pathways. The compound’s ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

    Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate: Similar structure but with a benzoate core instead of quinoline.

    Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-6-chloroquinoline-2-carboxylate: Similar structure with a chloro substituent on the quinoline core.

Uniqueness:

  • The presence of the quinoline core in 8-(1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carbonyl)-1,4-dioxa-8-azaspiro[4.5]decane provides unique electronic and steric properties, enhancing its biological activity.
  • The combination of the cyclohexylamino group and the ester functional group offers a versatile platform for chemical modifications and the development of new derivatives with improved properties.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O4/c27-20-4-1-3-19(17-20)22-29-24(36-30-22)21-5-2-10-28-23(21)31-11-6-18(7-12-31)25(33)32-13-8-26(9-14-32)34-15-16-35-26/h1-5,10,17-18H,6-9,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXHWCMSWYOMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3(CC2)OCCO3)C4=C(C=CC=N4)C5=NC(=NO5)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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